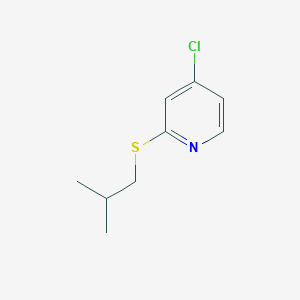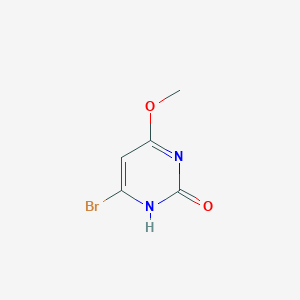![molecular formula C10H14N4O B11898249 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Pyrrolopyrimidines are known for their diverse biological activities, making them valuable in drug discovery and development.
Méthodes De Préparation
The synthesis of 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine and 2-methoxyethylamine.
Cyclization: The key step involves the cyclization of 2-aminopyrimidine with 2-methoxyethylamine under specific reaction conditions to form the pyrrolopyrimidine core.
Functionalization: Subsequent functionalization steps introduce the methyl group at the 6-position and the amine group at the 4-position of the pyrrolopyrimidine ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using solvent-free microwave irradiation or thermal conditions in diphenyl ether .
Analyse Des Réactions Chimiques
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, targeting enzymes involved in cancer progression and other diseases.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including cell growth, differentiation, and apoptosis.
Drug Development: Researchers explore its potential as a lead compound for developing new therapeutic agents for various diseases, including cancer and inflammatory disorders
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby disrupting signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparaison Avec Des Composés Similaires
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:
4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: This compound also exhibits kinase inhibition but may have different selectivity and potency profiles.
N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidin-4-amine: This derivative shows antimicrobial activity and is used in studies targeting bacterial and fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H14N4O |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-(2-methoxyethyl)-6-methylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H14N4O/c1-14-5-7-8(6-14)12-9(3-4-15-2)13-10(7)11/h5-6H,3-4H2,1-2H3,(H2,11,12,13) |
Clé InChI |
KUNAIAOXDAUISQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C(=C1)N=C(N=C2N)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)



![5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11898190.png)





![6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B11898228.png)



